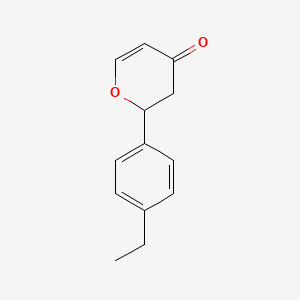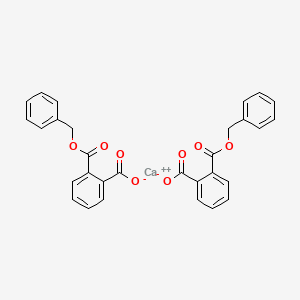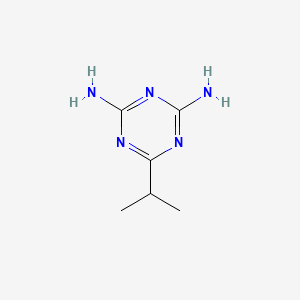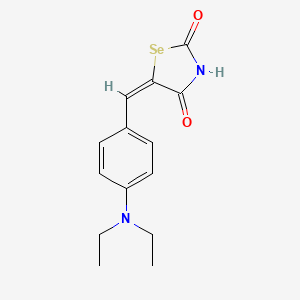
5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Vorbereitungsmethoden
The synthesis of SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- typically involves a series of chemical reactions starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis .
Analyse Chemischer Reaktionen
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- can be compared with other similar compounds such as:
Thiazolidine-2,4-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.
Oxazolidine-2,4-dione derivatives: These compounds have an oxygen atom in place of the selenium atom in the ring structure.
Pyrrolidine-2,4-dione derivatives: These compounds have a different ring structure but similar functional groups.
The uniqueness of SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- lies in its selenium-containing ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
77144-00-4 |
|---|---|
Molekularformel |
C14H16N2O2Se |
Molekulargewicht |
323.26 g/mol |
IUPAC-Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2Se/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9+ |
InChI-Schlüssel |
CDNWIQHLSAHXFI-FMIVXFBMSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)[Se]2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


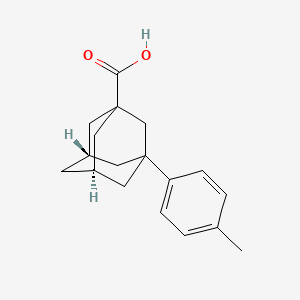
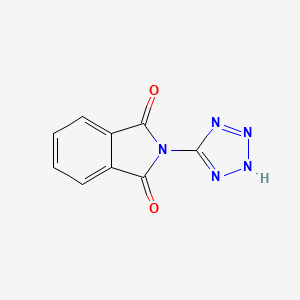
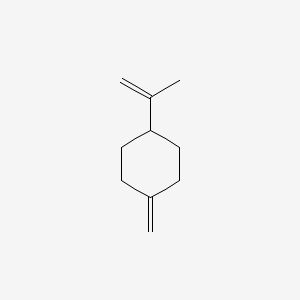
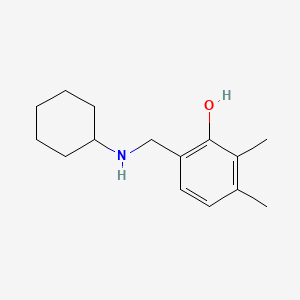
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)

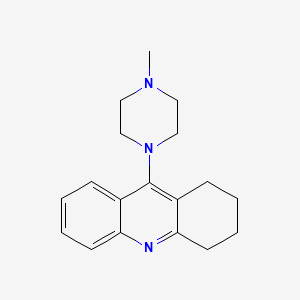
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

